molecular formula C22H19N3O2S B4079438 N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide

N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide

Cat. No. B4079438
M. Wt: 389.5 g/mol
InChI Key: VKESRYJILRSQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as NPTA and is a member of the thioacetamide family of compounds. NPTA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of NPTA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. NPTA has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
NPTA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, NPTA has also been shown to have anti-inflammatory effects. Studies have shown that NPTA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPTA in lab experiments is its high purity and low toxicity. NPTA can be produced in large quantities with high purity, making it an ideal compound for use in research. However, one of the limitations of using NPTA is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving NPTA. One area of interest is the development of NPTA-based therapeutics for cancer treatment. Researchers are also investigating the potential of NPTA as a neuroprotective agent, as it has been shown to have anti-inflammatory effects in the brain. Additionally, there is potential for the use of NPTA in the development of new anti-inflammatory drugs.
Conclusion
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is a synthetic compound with a wide range of potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for researchers, and its relative ease of synthesis and low toxicity make it an ideal compound for use in lab experiments. As research into the mechanism of action and potential applications of NPTA continues, it is likely that this compound will become an increasingly important tool for researchers in a variety of fields.

Scientific Research Applications

NPTA has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. One of the most promising areas of research involving NPTA is its potential as a therapeutic agent for cancer. Studies have shown that NPTA can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-naphthalen-2-yl-2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-20-13-19(16-7-2-1-3-8-16)24-22(25-20)28-14-21(27)23-18-11-10-15-6-4-5-9-17(15)12-18/h1-12,19H,13-14H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESRYJILRSQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-yl)-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 2
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 3
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
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N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 5
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N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 6
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide

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